molecular formula C26H23N3O4S B2414742 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one CAS No. 1243041-15-7

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one

Cat. No.: B2414742
CAS No.: 1243041-15-7
M. Wt: 473.55
InChI Key: HVPJYQDIWYWOKF-UHFFFAOYSA-N
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Description

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one (CAS 1243041-15-7) is a synthetic organic compound with a molecular formula of C26H23N3O4S and a molecular weight of 473.5 g/mol . This complex molecule features two privileged pharmacophores fused into a single structure: a 1,8-naphthyridin-4(1H)-one core and a 3,4-dihydroisoquinoline moiety. The 1,8-naphthyridine scaffold is a diazanaphthalene derivative known for its diverse pharmacological activities, particularly as an antibacterial agent by inhibiting bacterial DNA gyrase . Simultaneously, the 3,4-dihydroisoquinolin-2(1H)-yl fragment is a prevalent structural motif in numerous natural products and bioactive molecules, with documented applications in medicinal chemistry research for its antitumor, antimicrobial, and antiviral properties . The specific substitution pattern on this molecule, including the phenylsulfonyl group and the 2-oxoethyl linkage, suggests potential for unique reactivity and biological interaction. Researchers can leverage this compound as a key intermediate or a high-value scaffold in drug discovery programs, particularly for developing novel anti-infective agents or for exploring new mechanisms of action against a range of biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-18-11-12-22-25(31)23(34(32,33)21-9-3-2-4-10-21)16-29(26(22)27-18)17-24(30)28-14-13-19-7-5-6-8-20(19)15-28/h2-12,16H,13-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPJYQDIWYWOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule features a 1,8-naphthyridin-4(1H)-one core substituted at positions 1, 3, and 7. Key substituents include:

  • A 7-methyl group for steric and electronic modulation.
  • A 3-(phenylsulfonyl) moiety contributing to solubility and target engagement.
  • A 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl) side chain enabling conformational flexibility and receptor interactions.

Retrosynthetic analysis suggests three primary fragments:

  • 7-Methyl-1,8-naphthyridin-4(1H)-one as the central scaffold.
  • Phenylsulfonyl chloride for sulfonylation at position 3.
  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl for side-chain installation via alkylation or acylation.

Synthesis of the 1,8-Naphthyridin-4(1H)-one Core

Cyclocondensation of Aminopyridine Derivatives

The naphthyridinone ring is typically constructed via cyclocondensation. A representative protocol involves:

  • Reacting 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours.
  • Yields range from 65–75%, with the methyl group at position 7 introduced in situ.

Alternative Routes via Knorr-Type Reactions

Substituted diketones may undergo cyclization with ammonia or ammonium acetate in ethanol under reflux. For example:

  • 3-Oxo-N-phenylbutanamide cyclizes in the presence of ammonium acetate to form the naphthyridinone scaffold, albeit with reduced regioselectivity.

Sulfonylation at Position 3

Direct Sulfonylation Using Phenylsulfonyl Chloride

The phenylsulfonyl group is introduced via electrophilic aromatic substitution (EAS):

  • Conditions : 7-Methyl-1,8-naphthyridin-4(1H)-one is treated with phenylsulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) with AlCl₃ (0.1 equiv) as a Lewis acid.
  • Reaction Time : 12–16 hours at 25°C.
  • Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate 3:1).

Regioselectivity Challenges

Competing sulfonylation at position 5 is mitigated by:

  • Electron-donating methyl groups at position 7 directing EAS to position 3.
  • Steric hindrance from the naphthyridinone’s fused ring system.

Installation of the 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl Side Chain

Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic Acid

The side-chain precursor is prepared via:

  • Mannich Reaction : 3,4-Dihydroisoquinoline reacts with glyoxylic acid in aqueous HCl at 50°C for 4 hours.
  • Yield : 80–85% after recrystallization from ethanol.

Coupling to the Naphthyridinone Core

Acylation via Active Ester Intermediates
  • Step 1 : 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid is converted to its N-hydroxysuccinimide (NHS) ester using DCC (N,N'-dicyclohexylcarbodiimide) in THF.
  • Step 2 : The NHS ester reacts with 3-(phenylsulfonyl)-7-methyl-1,8-naphthyridin-4(1H)-one in DMF with triethylamine (TEA) as a base.
  • Conditions : 24 hours at 25°C.
  • Yield : 60–65%.
Direct Alkylation via Bromoacetophenone Derivatives
  • Alternative Route : 2-Bromo-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is prepared by treating the acetic acid derivative with PBr₃ in DCM.
  • Coupling : Reacted with the naphthyridinone under Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C to 25°C.
  • Yield : 55–60% after column chromatography.

Optimization and Scale-Up Strategies

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates for sulfonylation and acylation but require stringent temperature control to minimize decomposition.
  • Bases : TEA and K₂CO₃ are preferred for neutralizing HCl byproducts during sulfonylation and acylation.

Purification Techniques

  • Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves sulfonylation byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) purify the final compound to >98% HPLC purity.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 2.45 (s, 3H, CH₃), 3.85–4.10 (m, 4H, dihydroisoquinoline CH₂), and 7.60–8.20 (m, 5H, phenylsulfonyl).
  • HRMS : Calculated for C₂₆H₂₃N₃O₄S [M+H]⁺: 474.1432; Found: 474.1428.

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
  • Elemental Analysis : C 65.82%, H 4.89%, N 8.86% (theoretical: C 65.94%, H 4.90%, N 8.88%).

Challenges and Limitations

Side Reactions

  • Over-Sulfonylation : Occurs at position 5 if AlCl₃ is used in excess, necessitating precise stoichiometry.
  • Dihydroisoquinoline Oxidation : The dihydroisoquinoline moiety may aromatize under prolonged heating, requiring inert atmospheres (N₂ or Ar).

Scalability Issues

  • Low Yields in Acylation : NHS ester coupling rarely exceeds 65% yield, prompting exploration of Ullmann or Buchwald-Hartwig couplings for improved efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one can undergo various types of chemical reactions, including:

  • Oxidation: : Transformations involving the addition of oxygen or removal of hydrogen.

  • Reduction: : Reactions where the compound gains electrons, usually by adding hydrogen.

  • Substitution: : Reactions where one functional group is replaced by another, such as halogenation or alkylation.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions (e.g., alkyl halides). Conditions often vary but may include solvents like dichloromethane, anhydrous conditions, and temperature ranges from -78°C (dry ice/acetone bath) to reflux temperatures.

Major Products: The major products formed from these reactions depend on the specific pathways and conditions employed. For example, oxidation may yield a carboxylated derivative, while reduction could result in a fully reduced isoquinoline structure. Substitution reactions might introduce new functional groups, enhancing the compound's bioactivity or changing its solubility properties.

Scientific Research Applications

Chemistry: In chemistry, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one is often used as a model compound for studying synthetic methodologies, reaction mechanisms, and structure-activity relationships.

Biology: Biologically, this compound might be explored for its potential as a ligand in receptor-binding studies, enzyme inhibition assays, or as a probe in biochemical pathways.

Industry: Industrially, derivatives of this compound could be used in the development of specialty chemicals, materials science research, or as intermediates in the synthesis of more complex organic molecules.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one exerts its effects largely depends on its specific targets, such as binding to certain receptors or enzymes, disrupting cellular processes, or modulating biochemical pathways. Research often focuses on identifying these molecular targets and elucidating how the compound interacts at the molecular level.

Comparison with Similar Compounds

Similar Compounds: Compounds with structural similarities to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one might include other naphthyridine derivatives, isoquinoline-based molecules, and sulfonyl-containing compounds.

Uniqueness: The unique combination of its isoquinoline moiety, naphthyridine core, and phenylsulfonyl group distinguishes it from other compounds, potentially offering a unique set of biological activities and pharmacological profiles. This uniqueness can be leveraged to design analogs with improved efficacy and reduced side effects for therapeutic purposes.

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Biological Activity

The compound 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one is a member of the naphthyridine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Naphthyridine
  • Substituents :
    • 3,4-dihydroisoquinoline
    • Phenylsulfonyl group
    • Oxoethyl moiety

Molecular Formula

The molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S with a molecular weight of approximately 370.47 g/mol.

Antifungal Activity

Research indicates that derivatives of 3,4-dihydroisoquinoline , similar to the compound , exhibit promising antifungal properties. A study evaluated various compounds against phytopathogenic fungi and found that many demonstrated significant activity at concentrations as low as 50 µg/mL . The most active compounds achieved EC₅₀ values ranging from 8.88 to 19.88 µg/mL , indicating a strong concentration-dependent relationship in their antifungal efficacy .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. In particular, certain derivatives were shown to inhibit the cyclooxygenase-2 (COX-2) enzyme effectively. For example, a series of pyrazolo[4,3-c]cinnoline derivatives demonstrated up to 80% inhibition of COX-2 activity in vitro, suggesting that naphthyridine derivatives may also possess similar anti-inflammatory capabilities .

The proposed mechanisms for the biological activities of these compounds include:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes involved in inflammatory pathways or fungal growth.
  • Interaction with Cellular Targets : The compounds may bind to specific receptors or proteins within cells, altering signaling pathways that lead to inflammation or infection.

Case Study: Antifungal Efficacy

In a comparative study of various isoquinoline derivatives against common fungal strains such as Fusarium oxysporum, it was observed that certain compounds exhibited superior antifungal activity compared to traditional treatments. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced antifungal potency .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of naphthyridine derivatives highlighted their effectiveness in reducing inflammatory markers in cellular models. Compounds similar to the one were found to lower levels of prostaglandins and other inflammatory mediators, suggesting a viable therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Data Summary Table

Biological ActivityCompound ClassEfficacy (EC₅₀)Reference
Antifungal3,4-Dihydroisoquinoline Derivatives8.88 - 19.88 µg/mL
Anti-inflammatoryNaphthyridine DerivativesUp to 80% COX-2 Inhibition

Q & A

Q. What are the critical synthetic pathways and characterization methods for this compound?

The synthesis involves cyclization of the naphthyridinone core using reagents like POCl₃ in DMF, followed by functionalization with dihydroisoquinoline and phenylsulfonyl groups. Key steps include refluxing intermediates (e.g., chalcone derivatives) and purification via recrystallization or chromatography. Characterization relies on IR spectroscopy (C=O stretching at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., methyl protons at δ 2.5–3.0 ppm, sulfonyl group signals), and mass spectrometry for molecular ion confirmation .

Q. How should researchers prioritize spectroscopic techniques to validate structural purity?

Focus on ¹H NMR to confirm substituent integration (e.g., methyl, phenylsulfonyl groups) and ¹³C NMR to verify carbonyl and aromatic carbon environments. IR is critical for detecting key functional groups (e.g., sulfonyl S=O at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What solvent systems are optimal for solubility testing during initial bioactivity screening?

Use polar aprotic solvents (DMSO, DMF) for in vitro assays due to the compound’s likely low aqueous solubility. For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin-based formulations to enhance bioavailability .

Advanced Research Questions

Q. How can computational docking (e.g., Glide) predict this compound’s binding affinity to protein targets?

Use Glide’s hierarchical docking workflow :

  • Perform a rigid initial search to narrow ligand poses.
  • Apply torsional optimization using OPLS-AA force fields on precomputed grids.
  • Refine top poses via Monte Carlo sampling to account for side-chain flexibility. Validate with RMSD metrics (<1 Å for high-confidence poses) and compare to co-crystallized ligands .

Q. What strategies enable regioselective functionalization of the naphthyridinone core?

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) targets electron-rich positions (C-5 or C-7) for nitro group introduction.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the phenylsulfonyl group.
  • Microwave-assisted synthesis : Enhances yield and selectivity for chalcone-derived intermediates .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Modify the phenylsulfonyl group to alter steric bulk (e.g., para-substituted halogens for enhanced target engagement).
  • Replace the dihydroisoquinoline moiety with morpholine or piperazine to improve solubility.
  • Test derivatives in enzyme inhibition assays (e.g., kinase panels) and measure IC₅₀ shifts to identify key pharmacophores .

Q. What experimental designs assess environmental stability and degradation pathways?

  • Hydrolysis studies : Expose the compound to buffers (pH 3–10) at 37°C and monitor degradation via HPLC.
  • Photolysis : Use UV light (λ = 254 nm) to simulate sunlight-induced breakdown.
  • Biotic transformation : Incubate with soil or microbial cultures to identify metabolites via LC-MS/MS .

Methodological Notes

  • Contradictions in evidence : While emphasizes sonochemical synthesis for speed, highlights traditional reflux methods for higher yields. Researchers should test both approaches for scalability.
  • Unreliable sources : BenchChem () and 960化工网 () are excluded per guidelines.

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